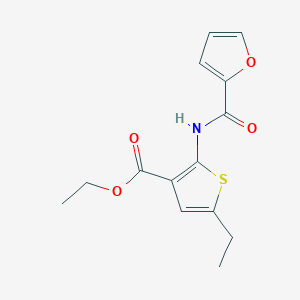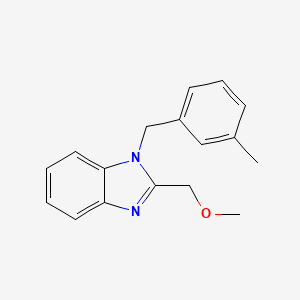![molecular formula C16H13Cl2NO B5764313 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the central nervous system and play a critical role in regulating various physiological processes.
Mecanismo De Acción
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one exerts its effects by binding to the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found throughout the central and peripheral nervous systems and play a critical role in regulating various physiological processes such as pain perception, inflammation, and immune response. 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one acts as a potent agonist of these receptors, leading to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and modulate immune function. Additionally, 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, allowing for precise modulation of these pathways. Additionally, 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has a long half-life, allowing for sustained effects and reducing the need for frequent dosing. However, 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one also has limitations, including its high potency and potential for abuse, which must be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for the study of 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one. One potential area of research is the development of novel formulations and delivery methods to improve its therapeutic efficacy and reduce potential side effects. Additionally, further studies are needed to fully elucidate the mechanisms of action of 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one and its potential applications in the treatment of various neurological and psychiatric disorders. Finally, the potential for abuse and addiction associated with 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one must be carefully considered in the development of new therapies.
Métodos De Síntesis
The synthesis of 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction of 5-chloro-2-methylphenylamine with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with acetic anhydride. The resulting compound is then subjected to further reactions to produce 3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one in its final form.
Aplicaciones Científicas De Investigación
3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been extensively studied in the scientific research community for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-2-5-14(18)10-15(11)19-9-8-16(20)12-3-6-13(17)7-4-12/h2-10,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUHBDGPMICLR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)
